molecular formula C14H15ClO6 B14327524 Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate CAS No. 111048-99-8

Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate

Cat. No.: B14327524
CAS No.: 111048-99-8
M. Wt: 314.72 g/mol
InChI Key: RYUKHCTVZOCRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate is an organic compound with a complex structure that includes a chlorinated aromatic ring and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with dimethyl malonate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [(4-bromo-2-methylphenoxy)acetyl]propanedioate
  • Dimethyl [(4-fluoro-2-methylphenoxy)acetyl]propanedioate
  • Dimethyl [(4-iodo-2-methylphenoxy)acetyl]propanedioate

Uniqueness

Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

111048-99-8

Molecular Formula

C14H15ClO6

Molecular Weight

314.72 g/mol

IUPAC Name

dimethyl 2-[2-(4-chloro-2-methylphenoxy)acetyl]propanedioate

InChI

InChI=1S/C14H15ClO6/c1-8-6-9(15)4-5-11(8)21-7-10(16)12(13(17)19-2)14(18)20-3/h4-6,12H,7H2,1-3H3

InChI Key

RYUKHCTVZOCRFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.